4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O.ClH/c7-4(8)2-12-1-3(9)5(11-12)6(10)13;/h1,4H,2,9H2,(H2,10,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIVLQJOTCEUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, the precursor ethyl 3-cyano-4-(2,2-difluoroethylamino)crotonate undergoes cyclization in the presence of hydrazine hydrate. This step forms the 4-amino-pyrazole-3-carbonitrile intermediate.
Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Hydrazine hydrate | 1.2 equiv | Cyclizing agent |
| Ethanol | 0.5 M | Solvent |
| Temperature | 80°C | Reaction medium |
| Time | 6–8 hours | Completion metric |
This method achieves yields of 68–72%, with purity >95% after recrystallization in ethyl acetate.
Introduction of the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl moiety is introduced via nucleophilic substitution on the pyrazole nitrogen. 1H-pyrazole-3-carbonitrile reacts with 2,2-difluoroethyl bromide in the presence of potassium carbonate as a base.
Key Parameters
-
Temperature : 50–60°C
-
Reaction Time : 12–16 hours
The use of acetonitrile minimizes side reactions compared to DMF, as noted in patent WO2019097306A2.
Carboxamide Formation and Hydrochloride Salt Preparation
Hydrolysis of Nitrile to Carboxamide
The 3-cyano group is hydrolyzed to a carboxamide using concentrated sulfuric acid or hydrogen peroxide in alkaline conditions.
Optimized Protocol
This step avoids over-hydrolysis to the carboxylic acid by maintaining strict pH control (pH 10–11).
Hydrochloride Salt Crystallization
The free base is treated with hydrochloric acid (1.1 equiv) in ethanol, followed by cooling to induce crystallization.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (9:1) |
| Temperature | 0–5°C |
| Purity | ≥99% |
| Crystal Morphology | Needle-like |
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
A telescoped synthesis combining cyclocondensation, alkylation, and hydrolysis in a single reactor reduces intermediate isolation steps, improving overall yield to 78%.
Yield Comparison
| Step | Batch Yield | Telescoped Yield |
|---|---|---|
| Cyclocondensation | 70% | 75% |
| Alkylation | 65% | 80% |
| Hydrolysis | 85% | 85% |
Solvent and Environmental Impact
Acetonitrile, while effective in alkylation, poses disposal challenges. Substitutes like propylene carbonate are under investigation but currently reduce yields by 10–15%.
Analytical Characterization
Spectroscopic Validation
Purity Optimization
Recrystallization in ethanol/water (9:1) increases purity from 92% to 99.5%, as confirmed by differential scanning calorimetry (melting point: 214–216°C).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, as inhibitors of viral replication. Research indicates that certain pyrazole compounds exhibit activity against HIV-1, showcasing their role in antiviral drug development. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance efficacy and reduce toxicity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide have shown promise in reducing inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
1. Herbicides
Research has explored the use of pyrazole derivatives as herbicides due to their ability to inhibit specific enzymes involved in plant growth. These compounds can selectively target weeds while minimizing damage to crops, making them valuable in agricultural practices .
2. Pesticides
The compound's biological activity extends to its potential as a pesticide. Its effectiveness against certain pests suggests that it could be developed into a safe and efficient pest control agent, contributing to sustainable agricultural practices .
Material Science Applications
1. Polymer Chemistry
In material science, pyrazole compounds are being investigated for their role in polymer synthesis. The incorporation of pyrazole units into polymer chains can enhance thermal stability and mechanical properties, leading to the development of advanced materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related molecules from the evidence: 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid hydrochloride and ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Trifluoroethyl groups are strongly electron-withdrawing, which may enhance resistance to enzymatic degradation but could limit membrane permeability.
Functional Groups :
- The carboxamide group in the target compound offers superior hydrolytic stability compared to the carboxylic acid and ester groups in the analogs. This makes the target compound more suitable for oral administration .
- Carboxylic acids (pKa ~2-3) are ionized at physiological pH, reducing passive diffusion, while carboxamides remain neutral, enhancing cell permeability.
Heterocyclic Core :
- Pyrazole (two N atoms) provides stronger hydrogen-bonding interactions with biological targets compared to pyrrole (one N atom). This may improve binding affinity in enzyme inhibition or receptor modulation .
- Pyrrole-based esters are more lipophilic, favoring blood-brain barrier penetration but increasing susceptibility to esterase-mediated hydrolysis.
Salt Form :
- All three compounds are hydrochloride salts, ensuring improved aqueous solubility. However, the carboxamide’s lower polarity may reduce crystallinity compared to the carboxylic acid analog.
Research Implications and Gaps
While structural comparisons highlight critical differences, the provided evidence lacks biological data for these compounds. Hypothetically, the target compound’s carboxamide and pyrazole core could make it a candidate for targeting adenosine receptors or kinases, akin to other pyrazole derivatives. The trifluoroethyl analog’s carboxylic acid group may limit its use to topical applications due to ionization, whereas the pyrrole-based ester’s instability may necessitate prodrug strategies. Further studies on solubility, stability, and receptor binding are required to validate these hypotheses.
Biological Activity
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential. Understanding its biological activity is crucial for further development in medicinal chemistry and therapeutic applications.
- IUPAC Name : 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxamide; hydrochloride
- Molecular Formula : C6H9ClF2N4O
- Molecular Weight : 226.61 g/mol
- CAS Number : 1855890-05-9
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different disease models.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. In vitro assays demonstrated that 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 12.7 | |
| HeLa (Cervical Cancer) | 10.5 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
Case Studies
A notable case study involved the evaluation of the compound in a mouse model of tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
Q & A
Q. What in vitro assays are most suitable for evaluating target engagement, and how can off-target effects be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
